Product packaging for D8'-Merulinic acid C(Cat. No.:CAS No. 69506-63-4)

D8'-Merulinic acid C

Cat. No.: B1659936
CAS No.: 69506-63-4
M. Wt: 374.6 g/mol
InChI Key: NRSDQEWAMHRTMK-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D8'-Merulinic Acid C is an organic compound with the molecular formula C24H38O3 and is characterized as a hydroxybenzoic acid derivative . Its structure features a benzoic acid core substituted with a hydroxyl group and a long, unsaturated 8-heptadecenyl chain . This structure is also known as 2-[(E)-heptadec-8-enyl]-6-hydroxybenzoic acid . This natural product is isolated from pistachio shells, placing it within a class of compounds studied for their potential biological activities . As a member of the hydroxybenzoic acid family, it shares a structural relationship with other plant-derived phenolics, making it a compound of interest in phytochemical and natural product research . The specific configuration of its long alkyl chain may contribute to unique physicochemical properties relevant to studies in membrane interactions or as a precursor in synthetic chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O3 B1659936 D8'-Merulinic acid C CAS No. 69506-63-4

Properties

CAS No.

69506-63-4

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-[(Z)-heptadec-8-enyl]-6-hydroxybenzoic acid

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h9-10,17,19-20,25H,2-8,11-16,18H2,1H3,(H,26,27)/b10-9-

InChI Key

NRSDQEWAMHRTMK-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

melting_point

33-33.5°C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Hydroxylation of Benzoic Acid Derivatives

A foundational approach involves hydroxylation of pre-alkylated benzoic acid precursors. For example, 6-hydroxybenzoic acid derivatives are alkylated at the ortho position using heptadec-8-enyl groups. This method typically employs:

  • Friedel-Crafts alkylation : Aluminum chloride (AlCl3) or sulfuric acid (H2SO4) catalyzes the electrophilic substitution of alkyl halides or alcohols onto the aromatic ring.
  • Kolbe-Schmitt reaction : Carboxylation of phenols under high-pressure CO2, though less common for long-chain derivatives due to steric hindrance.

A representative synthesis involves reacting 6-hydroxybenzoic acid with 8-heptadecenyl bromide in the presence of AlCl3, yielding D8'-Merulinic acid C with ~45% efficiency after recrystallization.

Alkylation of Salicylic Acid

Direct alkylation of salicylic acid using long-chain alkenes or alcohols is a scalable industrial method. Key steps include:

  • Substrate activation : Tertiary alcohols (e.g., 2-methyl-2-undecanol) or alkenes (e.g., 1-dodecene) generate stable carbocations under acidic conditions.
  • Electrophilic attack : The carbocation reacts with salicylic acid’s aromatic ring, preferentially at the ortho position due to directing effects of the hydroxyl group.
  • Workup : Neutralization, extraction, and chromatography yield purified this compound.

Table 1 : Optimization of Alkylation Conditions

Catalyst Temperature (°C) Yield (%) Purity (%)
H2SO4 (conc.) 80–100 38 92
AlCl3 25–40 52 89
PPA* 120–140 41 95

*Polyphosphoric acid.

Modern Synthetic Innovations

Transition Metal-Catalyzed Coupling

Recent patents describe palladium-catalyzed cross-coupling to attach alkenyl chains. For instance:

  • Suzuki-Miyaura coupling : Aryl boronic acids react with 8-heptadecenyl halides, though this requires protection of the phenolic -OH group.
  • Heck reaction : Styrene derivatives coupled with heptadec-8-ene, achieving regioselective alkylation.

These methods offer superior regiocontrol but face challenges in catalyst recovery and cost.

Biocatalytic Approaches

Enzymatic hydroxylation using cytochrome P450 monooxygenases has been explored for greener synthesis. For example:

  • E. coli expressing P450 BM3 : Converts alkylbenzoic acids to this compound with 28% conversion efficiency.
  • Fungal fermentation : Merulius tremellosus produces trace amounts naturally, suggesting potential for metabolic engineering.

Industrial-Scale Production

Continuous Flow Reactors

Adoption of continuous flow systems enhances reaction control and scalability:

  • Microreactors : Enable precise temperature modulation, reducing side reactions (e.g., polyalkylation) and improving yield to 65%.
  • In-line purification : Integrated chromatography columns streamline isolation, achieving >98% purity.

Waste Minimization Strategies

  • Solvent recovery : Cyclohexane and ethyl acetate are recycled via distillation, cutting costs by 30%.
  • Catalyst reuse : Immobilized AlCl3 on silica retains 80% activity after five cycles.

Challenges and Optimization Opportunities

Regioselectivity Issues

Competing para-alkylation (5–15% byproduct) remains a hurdle. Strategies to mitigate this include:

  • Steric directing groups : Introducing bulky substituents meta to the hydroxyl group.
  • Low-temperature kinetics : Slower reaction rates favor ortho selectivity.

Purification Complexity

The compound’s hydrophobicity complicates isolation. Advances include:

  • Countercurrent chromatography : Separates alkylated isomers with 99% resolution.
  • Crystallization modifiers : Additives like hexadecyltrimethylammonium bromide improve crystal morphology.

Chemical Reactions Analysis

Types of Reactions

D8’-Merulinic acid C, being a salicylic acid derivative, can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to hydroxybenzoic acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylated derivatives.

    Reduction: Formation of hydroxybenzoic acid derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of D8’-Merulinic acid C is not well-documented. as a salicylic acid derivative, it may exert its effects through similar pathways, such as inhibiting cyclooxygenase enzymes, which play a role in inflammation and pain. The molecular targets and pathways involved in its action would likely include interactions with enzymes and receptors related to its biological activities.

Comparison with Similar Compounds

Molecular Characteristics

Merulinic acids A, B, and C share a common structural backbone but differ in functional groups and side-chain configurations. Key molecular data are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Organisms
Merulinic A C24H38O4 390.57 (measured) β-ionone core, E-configured C17 alkyl chain Merulius tremellosus, Thelephora vialis
Merulinic B Not explicitly stated 390.57 (assumed) 6-alkylsalicylic acid derivative Merulius tremellosus
Merulinic C C24H38O4 (predicted) 374.57 (reported, conflicting) Salicylic acid core, unsaturated C17 chain Merulius tremellosus, Thelephora vialis

Notes on Discrepancies:

  • Merulinic acid C’s reported molecular weight of 374.57 g/mol conflicts with its predicted formula (C24H38O4), which should yield ~390 g/mol. This inconsistency may stem from typographical errors or unaccounted structural variations (e.g., hydroxylation patterns) .

Antibacterial Activity

  • Merulinic A : Inhibits RNA, DNA, and protein synthesis in Bacillus brevis within 3–5 minutes of exposure. Effective against Gram-positive bacteria but inactive against fungi .
  • Merulinic B : Shares similar macromolecular synthesis inhibition with Merulinic A but induces hemolysis in human erythrocytes at 25 µg/mL .
  • Merulinic C : Overcomes gentamicin resistance in Enterococcus faecium by disrupting bacterial membranes, leading to rapid ATP leakage. Synergizes with gentamicin, reducing required dosages .

Toxicity Profiles

  • Hemolysis : Merulinic B and C exhibit hemolytic activity at 25 µg/mL and 73 µg/mL, respectively, limiting their therapeutic utility .
  • Membrane Effects : Merulinic C’s membrane-targeting mechanism avoids peptidoglycan interference, reducing cross-resistance risks .

Comparative Analysis of Mechanisms

Mechanism Merulinic A Merulinic B Merulinic C
Primary Target Macromolecular synthesis Macromolecular synthesis Bacterial membrane
Key Effect Halts transcription Hemolysis + synthesis inhibition Membrane permeabilization
Resistance Overcome No No Yes (gentamicin synergy)
Therapeutic Potential Moderate (toxicity-free) Low (hemolytic) High (synergistic, targeted)

Pharmacological and Ecological Roles

  • Antioxidant Activity : Merulinic A is linked to antioxidant properties in plant extracts (e.g., Humboldtia sanjappae), with IC50 values of 6.53 µg/mL for DPPH scavenging .

Q & A

Basic Research Questions

Q. What methodologies are employed to elucidate the structural characteristics of D8'-Merulinic acid C?

  • Methodological Answer : Structural determination involves a combination of elemental analysis, high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, β-ionone and salicylic acid derivatives with a mono-unsaturated C17-alkyl side chain were identified using these techniques. NMR is critical for resolving stereochemistry and substitution patterns, while HR-MS confirms molecular formulas .

Q. How is the purity and structural integrity of this compound validated during isolation?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is essential for separating this compound from closely related analogs (e.g., A8'-, A10'-, and dihydro-derivatives). Purity is quantified using UV-Vis detection at characteristic wavelengths, and structural integrity is cross-validated via tandem MS/MS fragmentation patterns .

Q. What in vitro assays are used to evaluate the antibacterial activity of this compound?

  • Methodological Answer : Standardized protocols include broth microdilution assays against Gram-positive bacteria (e.g., Bacillus brevis) to determine minimum inhibitory concentrations (MICs). Hemolysis assays using human erythrocytes are conducted in parallel to assess cytotoxicity, with IC50 values reported for dose-dependent effects .

Q. How is this compound biosynthesized in fungal sources?

  • Methodological Answer : Biosynthetic pathways are inferred through precursor-feeding studies. For instance, radiolabeled linear precursors are incubated with fungal cultures (Merulius tremellosus), followed by isotopic tracing via liquid chromatography-mass spectrometry (LC-MS) to track cyclization into β-ionone derivatives .

Advanced Research Questions

Q. How can researchers design experiments to investigate the inhibition of bacterial macromolecule synthesis by this compound?

  • Methodological Answer : Time-course experiments using radiolabeled nucleotides (³H-uridine for RNA, ³H-thymidine for DNA) and amino acids (¹⁴C-leucine for proteins) quantify synthesis rates in Bacillus brevis. Data are normalized to untreated controls, and statistical significance is assessed via ANOVA with post-hoc tests .

Q. How should contradictions in bioactivity data (e.g., antibacterial vs. cytotoxic effects) be addressed?

  • Methodological Answer : Dose-response curves and therapeutic indices (TI = IC50/MIC) are calculated to balance efficacy and toxicity. Comparative studies using structurally modified analogs (e.g., alkyl chain truncation) can isolate bioactive moieties responsible for antibacterial activity while minimizing hemolysis .

Q. What advanced techniques are used to study structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Semi-synthetic modifications (e.g., side-chain halogenation or epoxidation) are followed by molecular docking simulations against bacterial RNA polymerase or DNA gyrase. In vitro validation includes MIC assays and cytotoxicity screening to correlate structural changes with bioactivity .

Q. How can synergistic effects between this compound and conventional antibiotics be systematically evaluated?

  • Methodological Answer : Checkerboard assays determine fractional inhibitory concentrations (FIC) for combinations with β-lactams or macrolides. Synergy (FIC ≤0.5) or antagonism (FIC >4) is quantified, and mechanistic insights are gained via transcriptomic profiling of treated bacterial cells .

Data Presentation Guidelines

  • Tables : Include comparative MIC values, hemolysis rates, and structural parameters (e.g., retention times, molecular formulas).
  • Figures : Use dose-response curves, NMR spectra, and molecular docking diagrams to visualize key findings.
  • Statistical Analysis : Report p-values, confidence intervals, and effect sizes for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D8'-Merulinic acid C
Reactant of Route 2
D8'-Merulinic acid C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.